

Spectroscopic Profile of tert-Butyl-1,4-benzoquinone: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl-1,4-benzoquinone*

Cat. No.: *B1215510*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl-1,4-benzoquinone**, a key organic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **tert-Butyl-1,4-benzoquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8	Doublet	1H	Vinyl H
~6.7	Doublet of Doublets	1H	Vinyl H
~6.6	Doublet	1H	Vinyl H
1.3	Singlet	9H	tert-Butyl H

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~187	Carbonyl C=O
~186	Carbonyl C=O
~150	C-tert-Butyl
~137	Vinyl C-H
~136	Vinyl C-H
~134	Vinyl C-H
~35	Quaternary C (tert-Butyl)
~26	Methyl C (tert-Butyl)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (tert-Butyl)
~1660	Strong	C=O stretch (conjugated ketone)
~1600	Medium	C=C stretch (alkene)

Ultraviolet-Visible (UV-Vis) Spectroscopy

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
~245	~18000	Ethanol
~330	~300	Ethanol

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

A solution of **tert-Butyl-1,4-benzoquinone** is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or acetone- d_6 . The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak. For quantitative analysis, a known amount of an internal standard can be added.

IR Spectroscopy

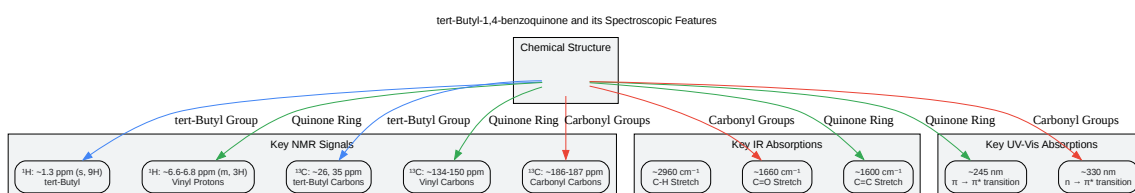
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of **tert-Butyl-1,4-benzoquinone** (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

UV-Vis Spectroscopy

A stock solution of **tert-Butyl-1,4-benzoquinone** is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent, such as ethanol. Serial dilutions are then made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1 AU). The UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette over a wavelength range of 200 to 800 nm, using the pure solvent as a reference.

Visualizations

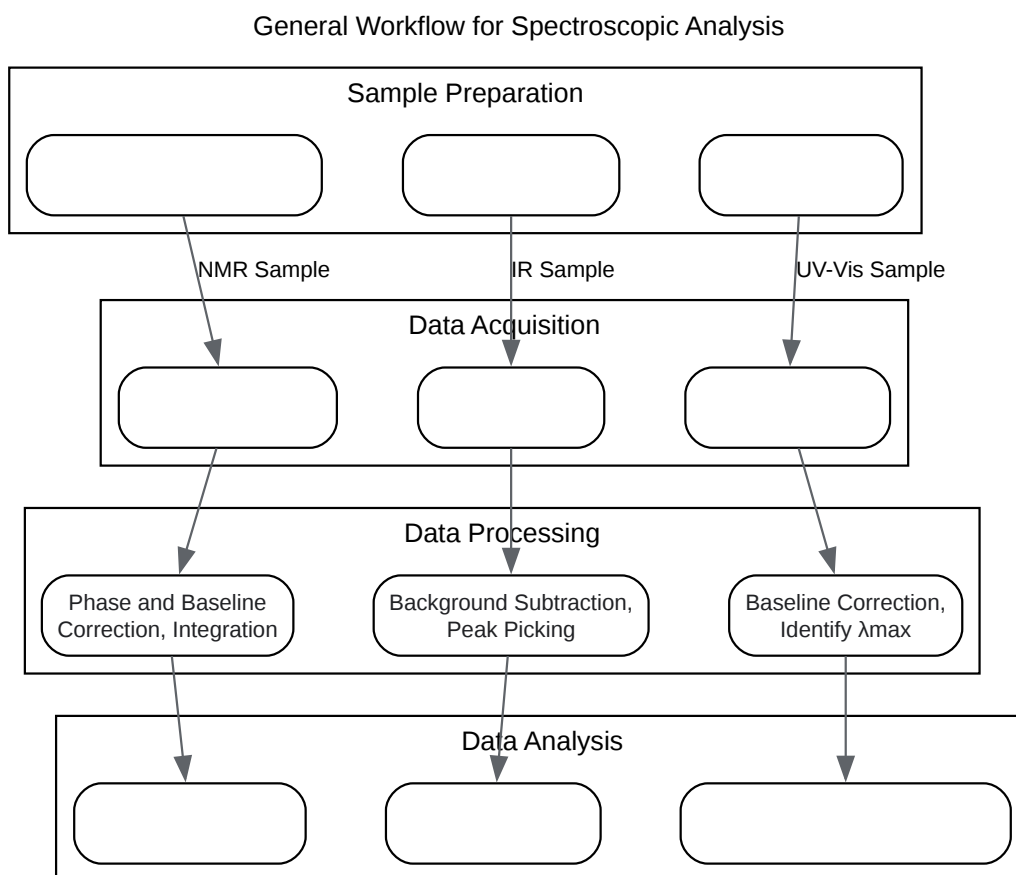
Chemical Structure and Spectroscopic Correlation



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Caption: Correlation of the chemical structure of **tert-Butyl-1,4-benzoquinone** with its key spectroscopic signals.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow illustrating the key stages of spectroscopic analysis from sample preparation to data interpretation.

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